Quinoline-2,4-dicarboxamide

CAS No.: 32743-31-0

Cat. No.: VC15960787

Molecular Formula: C11H9N3O2

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32743-31-0 |

|---|---|

| Molecular Formula | C11H9N3O2 |

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | quinoline-2,4-dicarboxamide |

| Standard InChI | InChI=1S/C11H9N3O2/c12-10(15)7-5-9(11(13)16)14-8-4-2-1-3-6(7)8/h1-5H,(H2,12,15)(H2,13,16) |

| Standard InChI Key | ZTKFFLQRUZSGFH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)C(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

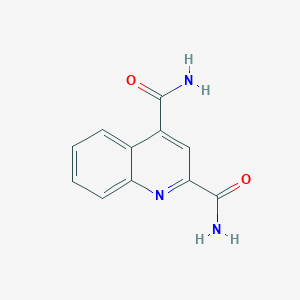

Quinoline-2,4-dicarboxamide (CHNO) consists of a bicyclic quinoline core substituted with carboxamide (-CONH) groups at positions 2 and 4 (Fig. 1). The planar quinoline system enables π-π stacking interactions, while the carboxamide groups introduce hydrogen-bonding capabilities. Compared to its dicarboxylic acid counterpart (CHNO), the replacement of carboxylic acid (-COOH) with carboxamide (-CONH) modifies solubility, polarity, and metal-binding properties .

Table 1: Comparative Properties of Quinoline-2,4-dicarboxylic Acid and Quinoline-2,4-dicarboxamide

| Property | Quinoline-2,4-dicarboxylic Acid | Quinoline-2,4-dicarboxamide |

|---|---|---|

| Molecular Formula | CHNO | CHNO |

| Molecular Weight (g/mol) | 217.18 | 215.21 |

| Functional Groups | -COOH, -COOH | -CONH, -CONH |

| Predicted Solubility | Low in organic solvents | Moderate in polar solvents |

Hypothetical Synthesis Pathways

Amidation of Quinoline-2,4-dicarboxylic Acid

The most direct route to quinoline-2,4-dicarboxamide involves amidation of quinoline-2,4-dicarboxylic acid (CAS 5323-57-9) . This two-step process typically includes:

-

Activation of Carboxylic Acids: Treatment with thionyl chloride (SOCl) or oxalyl chloride to form acyl chlorides.

-

Reaction with Ammonia: Subsequent exposure to aqueous or gaseous ammonia yields the primary carboxamide.

This method mirrors established procedures for synthesizing aromatic dicarboxamides, though reaction conditions (temperature, solvent) would require optimization to prevent side reactions such as hydrolysis .

Alternative Pathways

-

Microwave-Assisted Synthesis: Reduced reaction times and improved yields could be achieved using microwave irradiation, as demonstrated for similar quinoline carboxamides .

-

Enzymatic Catalysis: Lipases or proteases might facilitate amide bond formation under mild conditions, though this remains speculative for quinoline derivatives .

Antimicrobial Properties

Quinoline derivatives often display antimicrobial activity. The dicarboxamide’s ability to disrupt bacterial metal homeostasis—similar to bicinchoninic acid’s iron uptake inhibition—could make it a candidate for antibiotic development.

Coordination Chemistry and Material Science

Metal-Organic Frameworks (MOFs)

Quinoline-2,4-dicarboxamide’s dual carboxamide groups enable chelation of transition metals (e.g., Cu, Fe), suggesting utility in constructing MOFs. Comparable ligands like [2,2'-biquinoline]-4,4'-dicarboxylic acid form rigid, porous frameworks with applications in gas storage and catalysis.

Catalytic Applications

In homogeneous catalysis, the carboxamide groups could stabilize metal catalysts during reactions such as oxidation or reductive amination. For instance, Ru(II) complexes with biquinoline dicarboxylates exhibit photocatalytic activity, a trait potentially replicable with dicarboxamide ligands.

Comparative Analysis with Related Compounds

Quinoline-2,4-dicarboxylic Acid vs. Dicarboxamide

-

Solubility: The dicarboxamide’s reduced polarity enhances solubility in organic solvents compared to the dicarboxylic acid .

-

Biological Stability: Carboxamides resist esterase-mediated hydrolysis, potentially improving pharmacokinetics in drug design .

Biquinoline Dicarboxylates

[2,2'-Biquinoline]-4,4'-dicarboxylic acid (HBCA) serves as a reference for bifunctional ligands. While HBCA prioritizes carboxylate-metal binding, the dicarboxamide variant may favor softer metal ions (e.g., Pd) due to the nitrogen-rich environment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume